molecular formula C12H13NO3 B13958205 Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- CAS No. 53207-43-5

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy-

Katalognummer: B13958205
CAS-Nummer: 53207-43-5
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: AMUHOMWWHQMVEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is a derivative of carbostyril, a heterocyclic compound with a quinoline structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of hydroxyl and methoxy groups in its structure contributes to its distinct reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 2-methoxy-N-methyl-4-nitroaniline with suitable reagents under controlled conditions to form the desired carbostyril derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of carbostyril derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted carbostyril derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- has several scientific research applications:

Wirkmechanismus

The mechanism of action of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with nucleic acid replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

53207-43-5

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

4-hydroxy-7-methoxy-1,3-dimethylquinolin-2-one

InChI

InChI=1S/C12H13NO3/c1-7-11(14)9-5-4-8(16-3)6-10(9)13(2)12(7)15/h4-6,14H,1-3H3

InChI-Schlüssel

AMUHOMWWHQMVEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C(C=C2)OC)N(C1=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.